molecular formula C18H17NO3 B6409614 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid CAS No. 1261914-54-8

3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid

Cat. No.: B6409614
CAS No.: 1261914-54-8
M. Wt: 295.3 g/mol
InChI Key: PWBXYYUAHPEZQQ-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.3 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a cyclopropylaminocarbonyl group attached to a phenyl ring, making it a subject of interest in various scientific studies.

Properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)phenyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-15(6-3-7-16(11)18(21)22)12-4-2-5-13(10-12)17(20)19-14-8-9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBXYYUAHPEZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691730
Record name 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-54-8
Record name 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid typically involves the following steps:

    Formation of the Cyclopropylaminocarbonyl Group: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylaminocarbonyl group.

    Attachment to the Phenyl Ring: The cyclopropylaminocarbonyl group is then attached to a phenyl ring through a series of reactions, including nucleophilic substitution and coupling reactions.

    Introduction of the Methyl Group: The methyl group is introduced to the benzoic acid structure through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the availability of high-purity cyclopropylamine, carbonyl compounds, and other reagents.

    Reaction Optimization: Using catalysts and controlled reaction conditions to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenyl ring and methyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylaminocarbonyl)phenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.

    3-(Cyclopropylaminocarbonyl)benzeneboronic acid: Another boronic acid derivative with similar properties.

Uniqueness

3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.

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